DH97-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

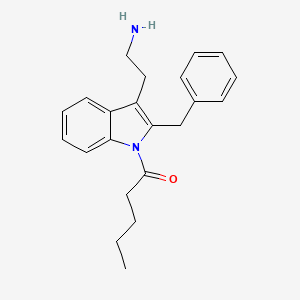

IUPAC Name |

1-[3-(2-aminoethyl)-2-benzylindol-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-13-22(25)24-20-12-8-7-11-18(20)19(14-15-23)21(24)16-17-9-5-4-6-10-17/h4-12H,2-3,13-16,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBIBNCSCLVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DH97-7: A Technical Guide to a Selective MT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH97-7, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, is a potent and selective antagonist of the melatonin receptor 2 (MT2). This G protein-coupled receptor (GPCR) is a key player in regulating circadian rhythms, sleep, and other physiological processes. The selectivity of this compound for the MT2 over the MT1 receptor subtype makes it a valuable pharmacological tool for elucidating the distinct roles of these receptors and a potential lead compound for the development of novel therapeutics targeting melatonergic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and the downstream signaling pathways it modulates.

I. Binding Affinity and Selectivity

The primary mechanism of action of this compound is its competitive binding to the MT2 receptor, thereby preventing the endogenous ligand, melatonin, from activating it. The binding affinity and selectivity of this compound have been determined through radioligand binding assays.

Quantitative Data: Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) | pKᵢ | Selectivity (MT1/MT2) | Reference |

| Human MT1 | 2-[¹²⁵I]-iodomelatonin | 1100 | 6.0 | 4.37-fold | [1] |

| Human MT2 | 2-[¹²⁵I]-iodomelatonin | 252 | 6.6 | - | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT1 and MT2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

This compound (competitor ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control: Melatonin (1 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membrane preparations with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of this compound in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 120 minutes at 37°C).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

II. Functional Antagonism of MT2 Receptor Signaling

This compound acts as a functional antagonist, meaning it not only binds to the MT2 receptor but also blocks the intracellular signaling cascade that is normally initiated by melatonin. The MT2 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.

Signaling Pathway of MT2 Receptor and its Inhibition by this compound

Activation of the MT2 receptor by melatonin leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking melatonin's access to the receptor, this compound prevents this signaling cascade.

Caption: this compound competitively antagonizes the MT2 receptor, preventing melatonin-induced Gαi protein activation and subsequent inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cAMP.

Functional Assay Data

The antagonistic activity of this compound is quantified in functional assays that measure the downstream effects of MT2 receptor activation, such as changes in cAMP levels.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound at the MT2 receptor.

Materials:

-

HEK293 cells stably expressing the human MT2 receptor.

-

Melatonin (agonist).

-

This compound (antagonist).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents.

Procedure:

-

Cell Culture: Plate the MT2-expressing HEK293 cells in a suitable microplate format.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of melatonin (typically the EC₅₀ concentration) in the presence of forskolin to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the melatonin dose-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the melatonin dose-response curve in the presence of this compound indicates competitive antagonism. The pA₂ value can be calculated from these shifts using Schild analysis.

III. Experimental Workflow

The characterization of a novel compound like this compound as a selective receptor antagonist follows a logical experimental workflow.

Caption: The experimental workflow for characterizing this compound involves synthesis, binding assays to determine affinity and selectivity, functional assays to confirm antagonism, and in vivo/ex vivo studies to assess physiological effects.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the MT2 melatonin receptor. Its mechanism of action is centered on its ability to competitively block the binding of melatonin to the MT2 receptor, thereby inhibiting the Gαi-mediated downstream signaling pathway that leads to a reduction in intracellular cAMP levels. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and utilization of this compound as a critical tool in melatonin receptor research and as a potential scaffold for the development of novel therapeutics for circadian rhythm disorders and other conditions where MT2 receptor modulation is desired.

References

DH97-7 as a selective MT2 receptor antagonist.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of DH97-7, a potent and selective antagonist for the melatonin receptor 2 (MT2). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and experimental characterization of this compound.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). While both receptors are involved in mediating melatonin's effects, they exhibit distinct signaling pathways and physiological roles. The MT2 receptor, in particular, has garnered significant interest as a therapeutic target for circadian rhythm disorders, mood disorders, and pain management.

This compound has emerged as a valuable pharmacological tool for studying the specific functions of the MT2 receptor due to its high selectivity over the MT1 receptor. This document summarizes the available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data

The pharmacological profile of this compound is defined by its high binding affinity and selectivity for the MT2 receptor. The available data from radioligand binding assays are summarized in the table below.

| Compound | Receptor | pKi | Ki (nM) | Selectivity (fold) |

| This compound | MT2 | 8.03 | 9.33 | - |

| MT1 | - | 830 | 89 vs MT1 | |

| GPR50 | - | 2130 | 229 vs GPR50 |

Table 1: Binding Affinity and Selectivity of this compound. The pKi value represents the negative logarithm of the inhibitory constant (Ki). The Ki value for MT2 was calculated from the pKi. Selectivity is expressed as the ratio of Ki values (Ki(MT1)/Ki(MT2) and Ki(GPR50)/Ki(MT2)). Data sourced from commercially available technical data sheets.[1][2]

Signaling Pathways

The MT2 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G protein. As an antagonist, this compound blocks the downstream signaling cascade typically initiated by the binding of an agonist like melatonin.

MT2 Receptor Signaling Pathway

The canonical signaling pathway for the MT2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, reduces the activity of protein kinase A (PKA).

Figure 1: MT2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi-coupled signaling cascade of the MT2 receptor and the inhibitory action of the antagonist this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize a selective MT2 receptor antagonist like this compound. These protocols are representative of standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the MT1 and MT2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at human MT1 and MT2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Non-specific binding control: Melatonin (10 µM).

-

Test compound: this compound (at various concentrations).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 50 pM 2-[¹²⁵I]-iodomelatonin), and 50 µL of either vehicle, non-specific binding control (melatonin), or this compound at various concentrations.

-

Membrane Addition: Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.

-

Incubation: Incubate the plates at 37°C for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Assay)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking melatonin-induced inhibition of cAMP production in cells expressing the MT2 receptor.

Materials:

-

Cells stably expressing the human MT2 receptor (e.g., CHO-K1 cells).

-

Melatonin (agonist).

-

This compound (antagonist).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

384-well microplates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Seeding: Seed the MT2-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.

-

Compound Addition:

-

To determine the antagonist effect, pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Following the pre-incubation, add a fixed concentration of melatonin (typically the EC80 concentration, which is the concentration that produces 80% of its maximal effect) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by the agonist.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound.

Experimental Workflow

The characterization of a selective MT2 receptor antagonist like this compound follows a logical progression from initial binding studies to functional assays and potentially in vivo validation.

Figure 2: Experimental Workflow. This diagram outlines the typical workflow for the characterization of a selective MT2 receptor antagonist, from initial in vitro binding and functional assays to subsequent in vivo evaluation.

Conclusion

This compound is a valuable pharmacological tool for the investigation of MT2 receptor function. Its high potency and selectivity enable researchers to dissect the specific roles of the MT2 receptor in various physiological and pathophysiological processes. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of this compound and other selective MT2 receptor antagonists. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting the MT2 receptor with selective antagonists like this compound.

References

The Discovery and Development of DH97-7: A Selective MT2 Melatonin Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of DH97-7, a potent and selective antagonist for the MT2 melatonin receptor. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, chemically identified as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, emerged from structure-activity relationship (SAR) studies on melatonin receptor ligands. It is a derivative of luzindole, lacking the 5-methoxy group characteristic of melatonin agonists but featuring a 2-benzyl moiety. These structural modifications confer a potent and selective antagonist profile at the human MT2 melatonin receptor, making it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi |

| Human MT2 | 8.03[1][2] |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the antagonist.

Table 2: Selectivity of this compound for Human MT2 Receptor

| Comparison Receptor | Selectivity (fold) |

| Human MT1 | 89[1][2] |

| Xenopus mel1c | 229[1][2] |

Selectivity is calculated from the ratio of Ki values.

Table 3: Functional Activity of this compound

| Assay | Species/Tissue | Parameter | Value |

| Pigment Aggregation | Xenopus laevis melanophores | pA2 | 5.47-6.60[2] |

| Vasoconstriction | Rat Tail Artery | pEC50 (in the presence of 60 nM this compound) | 8.83[1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the pharmacological profile of this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (pKi) and selectivity of this compound for various melatonin receptor subtypes.[2]

-

Receptor Preparations: Membranes from cells expressing recombinant human mt1 and MT2 receptors, and native receptors from chicken brain (for mel1c subtype) were used.

-

Radioligand: 2-[125I]-iodomelatonin was used as the radioligand.

-

Procedure: A constant concentration of the radioligand was incubated with the receptor preparations in the presence of increasing concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.

Pigment Aggregation Assay in Xenopus laevis Melanophores

This functional assay was used to determine the antagonist potency (pA2) of this compound.[2]

-

Cell Line: A clonal line of Xenopus laevis melanophores was used. These cells express melatonin receptors and respond to agonists by pigment aggregation.

-

Procedure: Melanophores were exposed to a fixed concentration of melatonin, which induces pigment aggregation. The ability of increasing concentrations of this compound to competitively inhibit this melatonin-induced aggregation was measured.

-

Data Analysis: The pA2 value was calculated from the Schild plot, which is a graphical representation of the dose-ratio for an antagonist against the logarithm of the molar concentration of the antagonist.

Vasoconstriction Assay in Rat Tail Artery

This ex vivo assay was used to assess the functional antagonism of this compound on a physiological response.[1]

-

Tissue Preparation: Segments of the tail artery from juvenile Wistar rats were isolated and mounted in an organ bath.

-

Procedure: The vasoconstrictor effect of melatonin was measured in the absence and presence of this compound. The shift in the melatonin concentration-response curve caused by this compound was determined.

-

Data Analysis: The pEC50 of melatonin in the presence of a fixed concentration of this compound was calculated to quantify the antagonistic effect.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the MT2 melatonin receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the MT2 receptor blocks the binding of the endogenous agonist, melatonin, thereby inhibiting its downstream signaling cascades.

The following diagram illustrates the antagonistic action of this compound on the MT2 receptor signaling pathway.

Caption: Mechanism of action of this compound as an MT2 receptor antagonist.

Synthesis

The chemical synthesis of this compound (N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide) involves the acylation of 2-benzyltryptamine. A general synthetic scheme is outlined below.

Caption: General synthetic route for this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of MT2 melatonin receptor function. Its high potency and selectivity, coupled with a well-characterized in vitro and ex vivo profile, make it a cornerstone for studies aiming to elucidate the roles of the MT2 receptor in health and disease. This technical guide provides the essential data and methodological insights to facilitate further research and development in this area.

References

DH97-7: A Technical Guide to its Melatonin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the compound DH97-7 at the melatonin MT1 and MT2 receptors. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound is recognized as a potent and selective antagonist for the MT2 melatonin receptor. Multiple sources confirm a pKi value of 8.03 for its interaction with the human MT2 receptor.[1][2][3][4][5] The compound displays a significant 89-fold selectivity for the MT2 receptor over the MT1 receptor.[3][4][5]

Based on this information, the inhibitory constants (Ki) have been calculated and are presented in the table below.

| Compound | Receptor | pKi | Ki (nM) | Selectivity (MT1/MT2) |

| This compound | MT2 | 8.03 | 9.33 | 89-fold |

| This compound | MT1 | ~6.08 | ~831 |

Note: The pKi for MT1 was estimated based on the 89-fold selectivity from the MT2 pKi value.

Experimental Protocols: Determination of Ki Values

The determination of the binding affinity (Ki values) of this compound for the MT1 and MT2 receptors typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MT1 and MT2 receptors.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing either the human MT1 or MT2 receptor (e.g., CHO-K1 cells).

-

Radioligand: 2-[125I]-iodomelatonin, a high-affinity, non-selective melatonin receptor agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., melatonin) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

Procedure:

-

Preparation: Cell membranes expressing either MT1 or MT2 receptors are prepared and quantified. Serial dilutions of the test compound (this compound) and the non-specific binding control are made.

-

Incubation: The cell membranes, a fixed concentration of the radioligand (2-[125I]-iodomelatonin), and varying concentrations of this compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled ligand is used to determine non-specific binding.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Counting: The radioactivity on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

Ki Calculation: The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways of MT1 and MT2 Receptors

Melatonin receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist like melatonin, they initiate intracellular signaling cascades. As an antagonist, this compound would block these pathways.

MT1 Receptor Signaling

The MT1 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.

MT2 Receptor Signaling

Similar to MT1, the MT2 receptor also couples to Gi proteins to inhibit adenylyl cyclase and reduce cAMP. A distinguishing feature of MT2 signaling is its ability to also inhibit guanylyl cyclase, leading to a decrease in cyclic GMP (cGMP).

References

- 1. DH-97 | MT2 melatonin receptor antagonist | CAS# 220339-00-4 | InvivoChem [invivochem.com]

- 2. labshake.com [labshake.com]

- 3. rndsystems.com [rndsystems.com]

- 4. DH-97 | MT2 melatonin receptor antagonist | CAS 220339-00-4 | DH97 | MT2拮抗剂 | 美国InvivoChem [invivochem.cn]

- 5. rndsystems.com [rndsystems.com]

In-Vitro Characterization of DH97-7: A Preclinical Candidate for Targeted Therapy

Abstract

This document provides a comprehensive in-vitro characterization of DH97-7, a novel small molecule inhibitor. The following sections detail the biochemical and cellular activities of this compound, including its binding affinity, enzymatic inhibition, and effects on downstream signaling pathways. The experimental protocols employed in this characterization are described in detail to ensure reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of targeted therapeutic agents.

Biochemical Activity

Binding Affinity

The binding affinity of this compound to its target protein was determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) was calculated to quantify the strength of the interaction.

Table 1: Binding Affinity of this compound

| Parameter | Value |

| k_on (1/Ms) | 1.2 x 10^5 |

| k_off (1/s) | 6.0 x 10^-4 |

| KD (nM) | 5.0 |

Enzymatic Inhibition

The inhibitory activity of this compound on its target kinase was assessed through a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) was determined from a dose-response curve.

Table 2: Enzymatic Inhibition of Target Kinase by this compound

| Parameter | Value (nM) |

| IC50 | 12.5 |

Cellular Activity

Cellular Proliferation

The anti-proliferative effect of this compound was evaluated in a panel of cancer cell lines using a standard MTS assay. The half-maximal effective concentration (EC50) was determined after 72 hours of continuous exposure to the compound.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Tissue of Origin | EC50 (nM) |

| HCT116 | Colon | 55 |

| A375 | Melanoma | 78 |

| HeLa | Cervical | 120 |

Target Engagement in Cells

To confirm that this compound engages its intended target within a cellular context, a cellular thermal shift assay (CETSA) was performed. The shift in the melting temperature (ΔTm) of the target protein in the presence of this compound indicates target binding.

Table 4: Cellular Target Engagement of this compound

| Cell Line | ΔTm (°C) |

| HCT116 | 4.2 |

Signaling Pathway Analysis

Western blot analysis was conducted to investigate the impact of this compound on the downstream signaling cascade of its target. Treatment with this compound resulted in a dose-dependent decrease in the phosphorylation of key downstream effectors.

Caption: Proposed mechanism of action of this compound on the MAPK/ERK signaling pathway.

Experimental Protocols

Surface Plasmon Resonance (SPR)

-

Instrument: Biacore T200

-

Ligand: Recombinant target protein

-

Analyte: this compound

-

Procedure: The target protein was immobilized on a CM5 sensor chip. A series of this compound concentrations were injected over the chip surface. The association and dissociation rates were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.

Kinase Inhibition Assay

-

Assay Kit: Kinase-Glo® Luminescent Kinase Assay

-

Procedure: The assay was performed in a 384-well plate format. This compound was serially diluted and incubated with the target kinase and its substrate in the presence of ATP. The reaction was stopped, and the remaining ATP was quantified by adding the Kinase-Glo® reagent. Luminescence was measured using a plate reader.

Caption: Workflow for the luminescent kinase inhibition assay.

Cell Proliferation (MTS) Assay

-

Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay

-

Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of this compound concentrations for 72 hours. The MTS reagent was then added to each well, and the plates were incubated for 2 hours. The absorbance at 490 nm was measured using a microplate reader.

Cellular Thermal Shift Assay (CETSA)

-

Procedure: HCT116 cells were treated with either vehicle or this compound. The cells were then harvested, lysed, and the lysate was aliquoted and heated to a range of temperatures. The aggregated proteins were pelleted by centrifugation, and the soluble fraction was analyzed by Western blotting for the target protein. The melting curves were generated, and the change in melting temperature (ΔTm) was calculated.

Western Blotting

-

Procedure: Cells were treated with various concentrations of this compound for 2 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against the phosphorylated and total forms of the target and downstream effectors. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

DH97-7: A Technical Guide to its Selectivity Profile Against Other Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

DH97-7 is a potent and specific antagonist of the MT2 melatonin receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of circadian rhythms and other physiological processes. Understanding the selectivity profile of a compound like this compound is paramount in drug development to predict potential off-target effects and to ensure its therapeutic efficacy is derived from its intended mechanism of action. This technical guide provides a comprehensive overview of the known selectivity of this compound, detailed experimental methodologies for assessing receptor binding, and visual representations of the associated signaling pathway and experimental workflows.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized against its closely related subtype, the MT1 melatonin receptor, and the Xenopus mel1c receptor. The available data demonstrates a significant preference for the human MT2 receptor.

| Receptor | Species | pKi | Selectivity vs. hMT2 |

| MT2 | Human | 8.03 | - |

| MT1 | Human | - | 89-fold |

| mel1c | Xenopus | - | 229-fold |

A comprehensive screening of this compound against a broader panel of receptors (e.g., other GPCRs, kinases, ion channels) is not publicly available at this time. For a thorough assessment of off-target liabilities, it is recommended to screen this compound against a diverse panel of receptors, such as those offered by commercial vendors, which typically include receptors from the adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic families, among others.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed protocol for such an assay targeting the human MT2 receptor.

Competitive Radioligand Binding Assay for Human MT2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human MT2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human MT2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: Melatonin (at a high concentration, e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing the human MT2 receptor on ice.

-

Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of 2-[¹²⁵I]iodomelatonin (at a final concentration near its Kd, e.g., 100 pM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of melatonin (10 µM final concentration), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of the membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 60-120 minutes with gentle agitation to reach binding equilibrium.[1]

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding of 2-[¹²⁵I]iodomelatonin as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathways and Experimental Workflows

MT2 Receptor Signaling Pathway

The MT2 melatonin receptor, upon activation by an agonist, primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] It can also signal through other G proteins, such as Gq/11, to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] Downstream of these initial events, the MT2 receptor can modulate various signaling cascades, including the MAPK/ERK pathway.[2][3]

Experimental Workflow for Receptor Selectivity Profiling

The process of determining the selectivity of a compound involves a tiered approach, starting with primary screening against the main target and followed by broader screening against a panel of other receptors.

References

Unveiling the Profile of DH97: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

DH97 has emerged as a potent and highly selective antagonist for the MT2 melatonin receptor, a target of significant interest for the modulation of circadian rhythms and various physiological processes. This technical guide provides a comprehensive overview of the current understanding of DH97's pharmacokinetic and pharmacodynamic properties. While detailed in vivo pharmacokinetic data for DH97 remains limited in publicly accessible literature, this document synthesizes the available pharmacodynamic parameters and outlines the established experimental protocols for their determination. Furthermore, it elucidates the known signaling pathways associated with MT2 receptor antagonism and presents logical workflows for its preclinical evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of MT2 receptor modulators.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle and other circadian rhythms through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2. The distinct anatomical distribution and signaling pathways of these receptors suggest they mediate different physiological functions. The MT2 receptor, in particular, has been implicated in the phase-shifting effects of melatonin on the biological clock. Consequently, selective MT2 receptor antagonists like DH97 are valuable pharmacological tools for dissecting the physiological roles of this receptor subtype and hold therapeutic potential for treating circadian rhythm disorders and other conditions. DH97 is distinguished by its high potency and remarkable selectivity for the human MT2 receptor.

Pharmacodynamics

The primary pharmacodynamic effect of DH97 is its competitive antagonism at the MT2 melatonin receptor.

Receptor Binding Affinity and Selectivity

DH97 exhibits a high binding affinity for the human MT2 receptor. The key quantitative parameter defining this interaction is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. DH97 has demonstrated significant selectivity for the MT2 receptor over the MT1 receptor and the related orphan receptor GPR50.[1]

| Parameter | Value | Receptor Subtype | Species | Reference |

| pKi | 8.03 | Human MT2 | Human | [1] |

| Selectivity vs. MT1 | 89-fold | Human MT1 | Human | [1] |

| Selectivity vs. GPR50 | 229-fold | Human GPR50 | Human | [1] |

Functional Antagonism

As a competitive antagonist, DH97 binds to the MT2 receptor at the same site as the endogenous agonist, melatonin, but does not activate the receptor. This binding event prevents melatonin from eliciting its downstream signaling effects. In functional assays, DH97 has been shown to inhibit melatonin-induced responses. For instance, in Xenopus laevis melanocytes, DH97 effectively inhibits melatonin-induced pigment aggregation.[1] Importantly, DH97 displays no intrinsic agonist activity, even at high concentrations.[1]

Signaling Pathways

The MT2 receptor is a Gi/o-coupled GPCR. Its activation by an agonist like melatonin typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] DH97, as an antagonist, blocks this melatonin-induced reduction in cAMP.

Furthermore, MT2 receptor activation has been linked to the modulation of other signaling pathways, including the activation of protein kinase C (PKC).[3] By blocking the MT2 receptor, DH97 is expected to prevent these downstream signaling events initiated by melatonin.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

As of the latest available information, specific in vivo pharmacokinetic data for DH97, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been detailed in the public domain.

For a small molecule antagonist like DH97, a typical preclinical pharmacokinetic evaluation would involve the following:

-

Absorption: Determining the rate and extent of absorption after oral and intravenous administration to assess bioavailability.

-

Distribution: Measuring the volume of distribution to understand how the compound distributes into various tissues. Plasma protein binding would also be assessed.

-

Metabolism: Identifying the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in its biotransformation.

-

Excretion: Characterizing the primary routes of elimination from the body (e.g., renal, fecal).

Without experimental data, it is not possible to provide quantitative values for these parameters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamic properties of DH97.

Radioligand Binding Assay for MT2 Receptor Affinity

This protocol determines the binding affinity (Ki) of DH97 for the MT2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human MT2 receptor.

-

Radioligand: 2-[¹²⁵I]-Iodomelatonin.

-

DH97 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 2-[¹²⁵I]-Iodomelatonin, and varying concentrations of DH97.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of DH97. The IC50 (concentration of DH97 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

This protocol assesses the ability of DH97 to antagonize melatonin-induced inhibition of cAMP production.

Materials:

-

HEK293 cells stably expressing the human MT2 receptor.

-

Melatonin.

-

DH97.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the MT2-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of DH97.

-

Stimulation: Add a fixed concentration of melatonin in the presence of forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of DH97. Determine the ability of DH97 to reverse the melatonin-induced decrease in forskolin-stimulated cAMP levels.

Conclusion

DH97 is a valuable research tool characterized by its high-affinity and selective antagonism of the MT2 melatonin receptor. Its pharmacodynamic profile makes it a suitable probe for elucidating the physiological and pathophysiological roles of the MT2 receptor. While the current body of public knowledge lacks specific in vivo pharmacokinetic data for DH97, the established methodologies for characterizing GPCR antagonists provide a clear path for its further preclinical development. Future studies investigating the ADME properties of DH97 will be crucial for translating its potent in vitro activity into potential therapeutic applications.

References

Unraveling the Role of MT2 Receptors: A Technical Guide to the Selective Antagonist DH97-7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of DH97-7 as a potent and selective antagonist for the melatonin receptor 2 (MT2). Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. The distinct physiological roles of these two receptor subtypes are a subject of intense research, and selective pharmacological tools like this compound are indispensable for dissecting their individual contributions. This document provides a comprehensive overview of this compound, including its binding characteristics, its impact on MT2 receptor-mediated signaling pathways, and detailed protocols for its use in key in vitro assays.

Core Properties of this compound

This compound, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, has been identified as a high-affinity antagonist for the human MT2 receptor. Its selectivity for MT2 over the MT1 receptor subtype makes it a valuable tool for differentiating the functions of these closely related receptors.

Binding Affinity and Selectivity

Quantitative analysis of this compound's interaction with human melatonin receptors has established its potent and selective antagonistic profile.

| Parameter | Value | Receptor Subtype | Reference |

| pKi | 8.03 | Human MT2 | |

| Selectivity | 89-fold | Human MT2 vs. MT1 |

This high selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of MT2 receptors, thereby minimizing confounding results from interactions with MT1 receptors.

MT2 Receptor Signaling and the Impact of this compound

The MT2 receptor, like other GPCRs, transduces extracellular signals by activating intracellular signaling cascades. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests coupling to other G-proteins, such as Gq, and involvement of β-arrestin-mediated pathways and the Extracellular signal-Regulated Kinase (ERK) cascade. This compound, as a competitive antagonist, is expected to block these melatonin-induced signaling events.

G-protein Coupling and Downstream Effects

Activation of MT2 receptors by melatonin typically leads to the inhibition of forskolin-stimulated cAMP accumulation. This compound competitively antagonizes this effect, shifting the concentration-response curve of melatonin to the right. The potency of this antagonism can be quantified through Schild analysis to determine the pA2 value.

The following diagram illustrates the canonical Gi-mediated signaling pathway of the MT2 receptor and the point of inhibition by this compound.

The Researcher's Guide to Chemical Probes in Melatonin Research: A Tale of Two Targets

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

Melatonin, the hormone primarily synthesized by the pineal gland, is a critical regulator of the circadian rhythm, sleep-wake cycles, and a pleiotropic molecule with oncostatic, antioxidant, and immunomodulatory properties. The study of its synthesis, metabolism, and signaling pathways is paramount for understanding its physiological roles and for the development of novel therapeutics. Chemical probes are indispensable tools in this endeavor, allowing for the precise dissection of molecular mechanisms. This guide provides a comprehensive overview of two distinct classes of chemical probes in melatonin research: receptor antagonists, exemplified by DH97-7 for the Melatonin Receptor 2 (MT2), and inhibitors of melatonin metabolism, which primarily target the cytochrome P450 enzyme CYP1A2.

Initially, it is crucial to clarify a common misconception. While this compound is a valuable tool in melatonin research, it does not act by inhibiting melatonin metabolism. Instead, this compound is a potent and selective antagonist of the MT2 receptor, making it an excellent probe for elucidating the specific functions of this receptor subtype in melatonin's signaling cascade. This guide will first delve into the technical details of using this compound as an MT2 receptor probe and subsequently explore the chemical probes available for studying melatonin metabolism.

Part 1: this compound - A Selective Chemical Probe for the Melatonin MT2 Receptor

This compound, chemically known as N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide, is a high-affinity antagonist for the MT2 receptor. Its selectivity allows researchers to differentiate the physiological effects mediated by MT2 from those mediated by the MT1 receptor, the other major high-affinity melatonin receptor.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, highlighting its selectivity for the MT2 receptor.

| Parameter | Value | Species/System | Reference |

| Ki (MT2) | 252 nM | Human recombinant | [1] |

| pKi (MT2) | 8.03 | Human recombinant | [2] |

| Ki (MT1) | 1100 nM | Human recombinant | [1] |

| Selectivity (MT1/MT2) | ~4.4-fold | Human recombinant | Calculated from[1] |

| Selectivity (MT2 vs MT1) | 89-fold | Human | [2] |

| Selectivity (MT2 vs Xenopus mel1c) | 229-fold | Xenopus | [2] |

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound like this compound to melatonin receptors.

Materials:

-

HEK-293 or CHO cells stably expressing human MT1 or MT2 receptors.

-

Membrane preparation from these cells.

-

[¹²⁵I]-Iodomelatonin (radioligand).

-

This compound (or other competing ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of [¹²⁵I]-Iodomelatonin (typically at its Kd concentration).

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

This ex vivo protocol can be used to assess the antagonist activity of this compound on a physiological response mediated by melatonin receptors.

Materials:

-

Male Wistar rats.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Melatonin.

-

This compound.

-

Norepinephrine (NE).

-

Isolated tissue bath setup with force transducer.

Procedure:

-

Tissue Preparation: Isolate the ventral tail artery from a rat and cut it into helical strips or rings.

-

Mounting: Mount the arterial preparations in an isolated tissue bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

-

Pre-contraction: Contract the arterial strips with a sub-maximal concentration of norepinephrine to induce a stable tone.

-

Melatonin Response: Once a stable contraction is achieved, cumulatively add increasing concentrations of melatonin to the bath and record the potentiation of the contraction.

-

Antagonist Treatment: In a separate set of experiments, pre-incubate the arterial preparations with this compound for a defined period (e.g., 30 minutes) before adding norepinephrine and then melatonin.

-

Data Analysis: Compare the concentration-response curves for melatonin in the absence and presence of this compound. A rightward shift in the melatonin concentration-response curve in the presence of this compound indicates competitive antagonism. The pA₂ value can be calculated to quantify the potency of the antagonist.[5][6]

Signaling Pathways and Visualization

Melatonin binding to its MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This compound, by blocking the MT2 receptor, allows for the specific investigation of this receptor's contribution to these pathways.

Caption: Melatonin signaling through MT1 and MT2 receptors, with this compound antagonism at MT2.

This diagram illustrates that both MT1 and MT2 receptors couple to the inhibitory G-protein (Gαi), leading to a decrease in cyclic AMP (cAMP) levels. The MT2 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway. This compound specifically blocks these downstream effects originating from the MT2 receptor.

Part 2: Chemical Probes for Melatonin Metabolism

The primary route of melatonin metabolism in humans is the hydroxylation to 6-hydroxymelatonin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP1A1 and CYP1B1.[7][8] Therefore, inhibitors of CYP1A2 serve as effective chemical probes to study the consequences of elevated melatonin levels due to decreased metabolism.

Quantitative Data for Melatonin Metabolism Inhibitors

The following table provides inhibitory constants for several chemical probes that target melatonin metabolism.

| Inhibitor | Target Enzyme | Ki | IC50 | Species/System | Reference |

| Fluvoxamine | CYP1A2 | 0.02 µM (for 6-hydroxymelatonin formation) | - | Human liver microsomes | [9][10] |

| CYP1A2 | 0.05 µM (for N-acetylserotonin formation) | - | Human liver microsomes | [9][10] | |

| Furafylline | CYP1A2 | - | Potent inhibitor | Rat liver microsomes | [11] |

| Imperatorin | CYP1A2, 1A1, 1B1 | 14.5 nM | - | Human liver microsomes | [8] |

| Isoimperatorin | CYP1A2, 1A1, 1B1 | 38.8 nM | - | Human liver microsomes | [8] |

| Phellopterin | CYP1A2, 1A1, 1B1 | 6.34 nM | - | Human liver microsomes | [8] |

| 5-Methoxypsoralen | CYP1A2, 1A1, 1B1 | 5.34 nM | - | Human liver microsomes | [8] |

| 8-Methoxypsoralen | CYP1A2, 1A1, 1B1 | 18 nM | - | Human liver microsomes | [8] |

Experimental Protocols

This protocol outlines a general method to assess the inhibitory potential of a chemical probe on melatonin metabolism.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Melatonin.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Test inhibitor (e.g., fluvoxamine, coumarins).

-

Acetonitrile or other organic solvent to stop the reaction.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation: Thaw HLMs on ice. Prepare working solutions of melatonin, the test inhibitor, and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add HLMs and the test inhibitor at various concentrations. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiation of Reaction: Add melatonin to the mixture to start the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of 6-hydroxymelatonin using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki can be determined using Dixon or Lineweaver-Burk plots with varying substrate and inhibitor concentrations.[8][12][13]

Experimental Workflow and Visualization

The use of chemical probes to inhibit melatonin metabolism is a valuable strategy to study the downstream effects of endogenously or exogenously administered melatonin.

Caption: A generalized workflow for studying the effects of inhibiting melatonin metabolism.

This workflow illustrates how inhibiting melatonin metabolism with a chemical probe can be integrated into an experimental design to understand the physiological consequences of increased melatonin concentrations.

Conclusion

The judicious use of chemical probes is fundamental to advancing our understanding of melatonin's complex biology. This guide has delineated the distinct roles of this compound as a selective MT2 receptor antagonist and various compounds as inhibitors of melatonin metabolism, primarily targeting CYP1A2. By providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their investigations. The continued development and characterization of novel, more selective, and potent chemical probes will undoubtedly continue to illuminate the multifaceted roles of melatonin in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin potentiates NE-induced vasoconstriction without augmenting cytosolic calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of melatonin-induced vasoconstriction in the rat tail artery: a paradigm of weak vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of melatonin metabolism in humans induced by chemical components from herbs and effective prediction of this risk using a computational model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effects of fluvoxamine and other antidepressants on the biotransformation of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MCF-7 Cell Line

A Note on Cell Line Name: The provided topic "DH97-7" did not yield specific results in established cell line databases. Given the common use and similar nomenclature, this document focuses on the well-characterized human breast cancer cell line, MCF-7 . It is highly probable that "this compound" was a typographical error.

Introduction

The MCF-7 cell line is a widely utilized in vitro model for breast cancer research, particularly for studies involving estrogen receptor-positive (ER+) breast cancers.[1][2] Established in 1970 from a pleural effusion of a 69-year-old Caucasian woman with metastatic breast adenocarcinoma, MCF-7 cells have been instrumental in advancing our understanding of hormone-dependent cancer biology and in the development of novel therapeutics.[2] These cells are characterized by their epithelial-like morphology, adherence to culture surfaces, and expression of estrogen and progesterone receptors.[2]

These application notes provide detailed protocols for the culture and experimental use of the MCF-7 cell line, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Cell Culture Parameters

For reproducible experimental outcomes, it is crucial to maintain consistency in cell culture parameters. The following table summarizes key quantitative data for MCF-7 cell culture.

| Parameter | Value | Notes |

| Doubling Time | 30-40 hours | Can vary based on culture conditions and passage number.[3] |

| Seeding Density | 3 x 10^4 cells/cm² | Recommended for routine culture.[2] |

| Subculture Ratio | 1:2 to 1:3 | Cells should be passaged at 80-90% confluency.[4] |

| Cell Size | 19.9 µm - 33.9 µm | --- |

| Ploidy | Hypotriploid to hypotetraploid | Modal chromosome number of 82.[2] |

| Trypsinization Time | 5-15 minutes | At 37°C.[3][5] |

| Centrifugation Speed | 125 x g | For 5 minutes to pellet cells.[3] |

Experimental Protocols

Cell Culture of MCF-7 Cells

This protocol outlines the standard procedure for the successful culture of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Eagle's Minimum Essential Medium (EMEM)[3]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Non-Essential Amino Acids (NEAA)

-

Bovine Insulin

-

Sodium Pyruvate

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Sterile cell culture flasks, plates, and pipettes

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Water bath, 37°C

-

Centrifuge

Complete Growth Medium Formulation:

Protocol:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

-

Wipe the vial with 70% ethanol before opening in a laminar flow hood.

-

Gently transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.[3]

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium the following day to remove residual cryoprotectant.

-

-

Subculturing (Passaging):

-

Subculture cells when they reach 80-90% confluency.[3]

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL (for a T-25 flask) or 3-5 mL (for a T-75 flask) of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer.

-

Incubate at 37°C for 5-15 minutes, or until cells detach.[3][5] Monitor under a microscope.

-

Neutralize the trypsin by adding at least 4 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh complete growth medium.

-

Seed new culture flasks at the recommended seeding density (e.g., a 1:2 or 1:3 split ratio).[4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Renew the culture medium every 2-3 days.[3]

-

-

Cryopreservation:

-

Follow the subculturing protocol to the cell pelleting step.

-

Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO).

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

-

MCF-7 cells

-

96-well plates

-

Complete growth medium

-

Test compound(s)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound(s) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

6-well plates

-

Test compound(s)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with the test compound(s) for the desired time.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

MCF-7 cells

-

6-well plates

-

Test compound(s)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with the test compound(s) as required.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.

-

Store the fixed cells at 4°C for at least 2 hours.[7]

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway in MCF-7 Cells

Estrogen, upon binding to its receptor (ERα), initiates a signaling cascade that promotes the proliferation of MCF-7 cells. This involves both genomic and non-genomic pathways. The genomic pathway involves the translocation of the estrogen-ERα complex to the nucleus, where it acts as a transcription factor. Non-genomic pathways can involve membrane-associated ERα and G-protein coupled receptors.[8][9][10]

Caption: Estrogen receptor signaling in MCF-7 cells.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays such as proliferation, apoptosis, and cell cycle analysis using MCF-7 cells.

References

- 1. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 3. mcf7.com [mcf7.com]

- 4. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometric cell cycle analysis [bio-protocol.org]

- 8. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dissolving DH97-7 for In-Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of DH97-7, a potent and selective MT2 melatonin receptor antagonist, for in-vivo research applications. The following sections outline recommended solvents, excipients, and formulation strategies for both parenteral and oral administration routes. While specific solubility data for this compound is not publicly available, this guide presents a series of established vehicle formulations commonly used for compounds with similar characteristics, enabling researchers to develop a tailored dissolution protocol. Furthermore, this document includes a detailed diagram of the MT2 melatonin receptor signaling pathway to illustrate the mechanism of action of this compound and a workflow for optimizing formulation development.

Introduction to this compound

This compound is a selective antagonist of the MT2 melatonin receptor, with a pKi of 8.03 for the human MT2 receptor.[1] Its selectivity for MT2 over the MT1 subtype makes it a valuable tool for investigating the specific physiological roles of the MT2 receptor, which is implicated in various processes including circadian rhythm regulation, sleep, and metabolic functions. To facilitate in-vivo studies aimed at elucidating the therapeutic potential of this compound, appropriate and effective dissolution and formulation are paramount.

Recommended Vehicle Formulations for In-Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability and stability of this compound in animal models. The choice of formulation will depend on the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) and the physicochemical properties of the compound.

Based on common practices for preclinical in-vivo studies, the following vehicle compositions are recommended for consideration. It is imperative for researchers to perform small-scale solubility tests to determine the optimal vehicle for their specific batch of this compound.

Formulations for Injection (Parenteral Administration)

A common starting point for parenteral administration of hydrophobic compounds is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute the solution with a suitable co-solvent and/or surfactant-containing vehicle.

Table 1: Recommended Vehicle Formulations for Injectable this compound

| Formulation ID | Composition | Recommended Order of Mixing |

| IV-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add saline and mix until a clear solution is formed. |

| IV-2 | 10% DMSO, 90% Corn oil | 1. Dissolve this compound in DMSO. 2. Add corn oil and mix thoroughly. Note: Emulsifiers like Tween-80 may be needed to create a stable formulation. |

| IV-3 | 10% Ethanol, 10% Cremophor, 80% Saline | 1. Dissolve this compound in Ethanol. 2. Add Cremophor and mix. 3. Add saline and mix. |